Synthetic Process Yield: Modern Catalytic Route Outperforms Prior-Art Thioetherification by ≥24 Percentage Points
The patent-protected nitrite/disulfide process for 4-thioalkylbromobenzene derivatives achieves yields of at least 50–60%, preferably 70–80%, and especially ≥85%, compared to a representative yield of only 41% for the prior-art WO 99/58509 procedure (exemplified with 2-methyl-3,4-dimethylthiobromobenzene) [1]. Although data are class-level, the process encompasses compounds where R₃ = n-pentyl, directly covering 1-bromo-4-(pentylthio)benzene.
| Evidence Dimension | Isolated reaction yield for 4-thioalkylbromobenzene synthesis |
|---|---|
| Target Compound Data | ≥50–85% (process invention; R₃ = n-pentyl covered) |
| Comparator Or Baseline | Prior-art process (WO 99/58509): 41% yield (comparator: 2-methyl-3,4-dimethylthiobromobenzene) |
| Quantified Difference | Yield improvement of 9–44 percentage points (absolute); relative yield increase of +22% to +107% over baseline |
| Conditions | Reaction of substituted aniline derivatives with dialkyl disulfide, nitrite, and catalyst in organic solvent (patent CN1210269C / US 7,301,034 B2) |
Why This Matters
Higher yield directly reduces cost of goods and waste burden in multi-kilogram campaigns, making the target compound a more economical procurement choice when scaling crop-protection or pharmaceutical intermediate synthesis.
- [1] Keil, M. et al. (BASF AG). Preparation of 4-thioalkylbromobenzene derivatives. U.S. Patent US 7,301,034 B2 (also published as CN1210269C). Columns 1–2, yield comparison with WO 99/58509. View Source
